molecular formula C18H14F3N3O4S B2673216 Ethyl 5-acetamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-95-3

Ethyl 5-acetamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2673216
CAS No.: 851950-95-3
M. Wt: 425.38
InChI Key: VVTATDZIZYCOJB-UHFFFAOYSA-N
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Description

Ethyl 5-acetamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. Key structural elements include:

  • Oxo group at position 4, enhancing planarity and electronic delocalization.
  • 4-(Trifluoromethyl)phenyl substituent at position 3, imparting lipophilicity and metabolic stability.
  • Ethyl carboxylate at position 1, influencing solubility and bioavailability.

This compound is of interest in medicinal chemistry due to its structural similarity to tau aggregation inhibitors .

Properties

IUPAC Name

ethyl 5-acetamido-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O4S/c1-3-28-17(27)14-12-8-29-15(22-9(2)25)13(12)16(26)24(23-14)11-6-4-10(5-7-11)18(19,20)21/h4-8H,3H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTATDZIZYCOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-acetamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the thienopyridazine class. Its complex structure includes fused thiophene and pyridazine rings, along with various functional groups that enhance its biological activity. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Features and Synthesis

The compound features several notable structural components:

  • Thienopyridazine Core : Provides a unique scaffold for biological interactions.
  • Trifluoromethyl Group : Enhances lipophilicity and may influence receptor binding.
  • Acetamido Group : Potentially increases solubility and bioavailability.

The synthesis typically involves multi-step organic reactions to produce the compound in sufficient yields for biological testing. The synthetic routes are crucial for modifying the compound to enhance its efficacy or selectivity in biological applications.

Biological Activity Overview

This compound has demonstrated significant biological activities:

  • Adenosine A1 Receptor Modulation : This compound acts as a modulator of adenosine A1 receptors, which are involved in cardiovascular function and neuroprotection. This modulation can influence various physiological processes, making it a candidate for treating conditions like heart disease and neurodegenerative disorders .
  • Anticancer Activity : Various derivatives of this compound have shown promising anticancer activity against multiple cancer cell lines, including colon cancer cells. The structural features contribute to its interaction with cancer-related targets, suggesting potential use in cancer therapy .
  • Enzyme Inhibition : The compound has also been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE). Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against colon cancer cells with an IC50 value indicative of potent activity. This suggests that further development could lead to effective cancer treatment options.

Case Study 2: Neuroprotective Effects

Research involving the modulation of adenosine A1 receptors demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect was assessed using in vitro models where cell viability was measured post-treatment with the compound under oxidative stress conditions.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl 3-(4-fluorophenyl)-5-(2-naphthalen-1-ylacetamido)-4-oxothieno[3,4-d]pyridazine-1-carboxylateFluorophenyl groupAnticancer activity
Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylateNitro groupAntimicrobial properties
Ethyl 2-(3-methoxyphenyl)-5-oxo-4-[4-(trifluoromethyl)anilino]-1-[4-(trifluoromethyl)phenyl]-2H-pyrrole-3-carboxylateAnilino groupPotential herbicidal activity

The unique combination of functional groups in this compound enhances its receptor modulation capabilities compared to these similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 5-amino-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (Compound 30)

Key Differences :

  • Substituent at position 5: Amino group (NH₂) vs. acetamido (NHCOCH₃).
  • Bioactivity: The acetamido moiety may enhance binding affinity to tau proteins via additional hydrogen-bonding interactions.

Spectroscopic Data :

  • ¹H NMR : The acetamido group introduces a singlet for the methyl protons (~2.0 ppm) and broad NH resonance (~8.0 ppm), absent in Compound 30.
  • IR: A carbonyl stretch at ~1658 cm⁻¹ (acetamido) vs. amino N–H stretches at ~3438 cm⁻¹ in Compound 30 .
Ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Key Differences :

  • Substituent at position 5: 3-Phenylpropanoyl vs. acetamido.
  • Impact: Steric Effects: The bulkier 3-phenylpropanoyl group may hinder target engagement compared to the compact acetamido group. Metabolic Stability: The acetamido group is less prone to enzymatic hydrolysis than the ester-linked propanoyl chain .
Ethyl 5-amino-3-(4-aminophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Key Differences :

  • Substituent at position 3: 4-Aminophenyl vs. 4-(trifluoromethyl)phenyl.
  • Impact: Electron Density: The electron-donating amino group increases aromatic reactivity, whereas the trifluoromethyl group is electron-withdrawing. Lipophilicity: The trifluoromethyl group enhances logP by ~1.5 units, favoring blood-brain barrier penetration .

Tabulated Comparison of Key Properties

Compound Name Substituent (Position 5) Substituent (Position 3) Yield (%) Key Bioactivity
Target Compound Acetamido 4-(Trifluoromethyl)phenyl N/A Tau aggregation inhibition (inferred)
Ethyl 5-amino-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate Amino 4-(Trifluoromethyl)phenyl 90 Confirmed tau inhibitor
Ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 3-Phenylpropanoyl 4-(Trifluoromethyl)phenyl N/A Undisclosed

Research Findings and Implications

  • Structure-Activity Relationship (SAR): The acetamido group at position 5 optimizes hydrogen-bonding interactions critical for tau inhibition, outperforming amino and bulkier acylated analogs .
  • Synthetic Feasibility: High yields in Compound 30 suggest that acetylation of the amino precursor could be a viable route for the target compound’s synthesis .
  • Pharmacokinetics : The trifluoromethyl group enhances metabolic stability, while the ethyl carboxylate balances lipophilicity and solubility .

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